(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
Description
(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS: 1102835-81-3) is a chiral α-amino acid featuring a methyl-substituted pyrazole ring at the β-position of the amino acid backbone. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The (2S)-stereochemistry is critical for biological interactions, as this configuration often determines compatibility with enzymatic or receptor-binding sites. The methyl group on the pyrazole nitrogen enhances the compound’s stability by reducing metabolic susceptibility compared to unsubstituted pyrazole analogs.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
ANKMBGGGKCTTGK-LURJTMIESA-N |
Isomeric SMILES |
CN1C=CC(=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
Starting Materials : The synthesis begins with the formation of a pyrazole ring. This can be achieved by reacting a suitable diketone or ketoester with a hydrazine derivative. For example, 1-methyl-1H-pyrazole can be synthesized from 1,3-diketones and methylhydrazine .
Reaction Conditions : The reaction is typically carried out under reflux conditions in a solvent like methanol or ethanol. The choice of solvent and reaction conditions can influence the yield and purity of the product.
Introduction of the Amino Acid Side Chain
Alkylation Reactions : Once the pyrazole ring is formed, the next step involves introducing the amino acid side chain. This can be done through alkylation reactions using suitable alkyl halides or esters.
Resolution and Purification : To obtain the desired (2S) stereoisomer, resolution techniques such as chiral chromatography or enzymatic resolution may be employed. Purification steps, including recrystallization or chromatography, are crucial to achieve high purity.
Example Synthesis Pathway
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Formation of 1-methyl-1H-pyrazole | Reflux in methanol with methylhydrazine | 1-methyl-1H-pyrazole |
| 2 | Alkylation with 2-bromo-3-aminopropanoic acid ester | Base, solvent like DMF | 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid ester |
| 3 | Hydrolysis of ester | Acid or base, water or aqueous solvent | (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid |
Challenges and Considerations
- Stereoselectivity : Achieving the desired (2S) configuration requires careful control over reaction conditions and the use of chiral auxiliaries or catalysts.
- Purification : The purification of the final product is critical due to the potential for racemization or contamination with other stereoisomers.
The synthesis of (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves a combination of pyrazole ring formation and amino acid side chain introduction. The choice of starting materials, reaction conditions, and purification methods are crucial for achieving high yields and purity. Further research into optimizing these steps could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations
Substituent Effects :
- The methyl group on the pyrazole nitrogen in the target compound improves metabolic stability by blocking oxidation sites, a feature absent in the unsubstituted pyrazole analog () .
- Indazole () and pyrrolopyridine () derivatives introduce larger aromatic systems, which may enhance binding to hydrophobic pockets but reduce solubility.
Stereochemical Consistency :
All listed analogs retain the (2S)-configuration , emphasizing its importance in maintaining biological activity.
Salt Forms and Solubility :
The hydrochloride salt of the unsubstituted pyrazole analog () demonstrates how ionic forms can enhance solubility, though this may alter passive diffusion across biological membranes .
Structural Complexity and Bioavailability :
Bulky substituents, such as the quinazoline dione in , significantly increase molecular weight and complexity, likely reducing membrane permeability but offering opportunities for targeted enzyme interactions .
Biological Activity
(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid, also known by its CAS number 1102835-81-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 169.18 g/mol
- Structure : The compound features a pyrazole ring, which is significant for its biological interactions.
Research indicates that (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid may influence several biological pathways:
- Inhibition of Inflammatory Responses : The compound has been noted for its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell models. This suggests a potential role in treating inflammatory conditions and autoimmune diseases .
- Antiproliferative Effects : Studies have shown that derivatives of similar pyrazole compounds exhibit significant antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). This activity is attributed to the modulation of cell cycle progression and induction of apoptosis .
- Neuroprotective Properties : Some derivatives have demonstrated protective effects against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .
Research Findings
A variety of studies have explored the biological activity of (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid and its analogs:
Table 1: Summary of Biological Activities
Case Studies
-
Inflammation and Cytokine Release :
A study highlighted that compounds similar to (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid effectively reduced microglial activation in LPS-injected mice, suggesting therapeutic potential for neuroinflammation . -
Cancer Cell Lines :
In vitro assays demonstrated that specific analogs could significantly inhibit the proliferation of cancer cells while sparing normal fibroblasts from toxicity, indicating a favorable therapeutic index . -
Mechanistic Insights :
Docking studies revealed interactions with key signaling pathways such as p38 MAPK, which is crucial for inflammatory responses and cell survival mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
